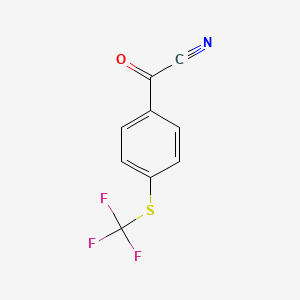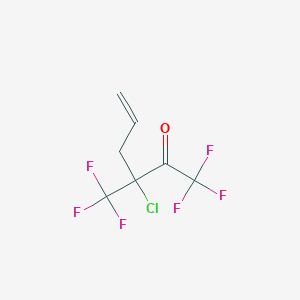![molecular formula C7H4Cl3F2NO B6311210 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline CAS No. 2088942-43-0](/img/structure/B6311210.png)
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline, also known as DCA-CFM, is a synthetic compound that has been studied extensively in the past few decades due to its potential applications in scientific research. DCA-CFM has been used for a variety of purposes, ranging from its ability to act as a reagent in organic synthesis to its potential use as a drug target for therapeutic treatments.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is not fully understood, however, it is believed to act as an inhibitor of the enzyme tyrosine kinase. This enzyme is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this enzyme, this compound may be able to modulate the activity of these processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-fungal effects. Additionally, this compound has been studied for its potential use in the treatment of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is its ability to act as a reagent in organic synthesis, which can be used to create a variety of compounds with desired properties. Additionally, this compound has been studied for its potential use as a drug target for therapeutic treatments. However, there are some limitations to using this compound in lab experiments, including its potential toxicity, its relatively low solubility in water, and its limited availability.
Zukünftige Richtungen
The potential future directions for 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its potential toxicity and solubility in water is needed. Finally, further research into the synthesis methods and potential applications of this compound is needed in order to fully understand its potential uses and benefits.
Synthesemethoden
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline can be synthesized through a variety of methods, including reaction of 2,4-dichloroaniline with chlorodifluoromethane, reaction of 2,4-dichloroaniline with dichlorodifluoromethane, and reaction of 2,4-dichloroaniline with trifluoromethyl chloride. The most common method is the reaction of 2,4-dichloroaniline with chlorodifluoromethane, which yields this compound with a yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a drug target for therapeutic treatments, and as a potential inhibitor of the enzyme tyrosine kinase. This compound has also been studied for its potential use in the development of novel drugs and in the treatment of cancer.
Eigenschaften
IUPAC Name |
2,4-dichloro-3-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F2NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIZDYXIXIYQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)



![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)





